molecular formula C12H15F2N3O2S B11091789 1-[4-(Difluoromethoxy)phenyl]-3-morpholin-4-ylthiourea

1-[4-(Difluoromethoxy)phenyl]-3-morpholin-4-ylthiourea

Cat. No.: B11091789
M. Wt: 303.33 g/mol
InChI Key: HUCRNSQYUDPJFC-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHOXY)PHENYL]-N’-MORPHOLINOTHIOUREA is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a morpholinothiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHOXY)PHENYL]-N’-MORPHOLINOTHIOUREA typically involves the reaction of 4-(difluoromethoxy)aniline with morpholine and thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The process involves the formation of an intermediate, which subsequently undergoes cyclization to yield the final product.

Industrial Production Methods

On an industrial scale, the production of N-[4-(DIFLUOROMETHOXY)PHENYL]-N’-MORPHOLINOTHIOUREA follows a similar synthetic route but with optimized reaction conditions to ensure higher yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHOXY)PHENYL]-N’-MORPHOLINOTHIOUREA undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

N-[4-(DIFLUOROMETHOXY)PHENYL]-N’-MORPHOLINOTHIOUREA has found applications in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHOXY)PHENYL]-N’-MORPHOLINOTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the difluoromethoxy group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Difluoromethoxy)phenyl]acetamide
  • 4-(Difluoromethoxy)phenyl isocyanate
  • 4-(Difluoromethoxy)phenyl isothiocyanate

Uniqueness

N-[4-(DIFLUOROMETHOXY)PHENYL]-N’-MORPHOLINOTHIOUREA stands out due to its unique combination of a difluoromethoxy group and a morpholinothiourea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C12H15F2N3O2S

Molecular Weight

303.33 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-morpholin-4-ylthiourea

InChI

InChI=1S/C12H15F2N3O2S/c13-11(14)19-10-3-1-9(2-4-10)15-12(20)16-17-5-7-18-8-6-17/h1-4,11H,5-8H2,(H2,15,16,20)

InChI Key

HUCRNSQYUDPJFC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=S)NC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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